3-Dodecylaminopropionic acid
Overview
Description
3-Dodecylaminopropionic acid: is an amino acid-type amphoteric surfactant. It is characterized by its light-colored or colorless transparent liquid form and its sensitivity to pH, with an isoelectric point around pH 4. This compound is easily soluble in water and ethanol under strong acid and strong alkali conditions, and it exhibits good stability to hard water and heat. It is known for its excellent foaming power and wetting power .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Dodecylaminopropionic acid is synthesized by reacting dodecylamine with methyl acrylate. The reaction is typically carried out by heating the mixture at 100°C for 10-30 minutes .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as the laboratory method. The reaction between dodecylamine and methyl acrylate is scaled up, ensuring the reaction conditions are maintained to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Dodecylaminopropionic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 3-Dodecylaminopropionic acid is used as a surfactant in various chemical reactions, aiding in the stabilization of emulsions and the reduction of surface tension .
Biology: In biological research, this compound is used as a detergent and cleaning agent, helping to solubilize proteins and other biological molecules .
Medicine: In the medical field, this compound is used in formulations for shampoos and conditioners due to its excellent foaming and wetting properties .
Industry: Industrially, it is used as an antistatic agent for synthetic fibers, a softener, and a cleaning conditioner .
Mechanism of Action
The mechanism of action of 3-Dodecylaminopropionic acid involves its amphoteric nature, allowing it to interact with both acidic and basic substances. This interaction helps in reducing surface tension and stabilizing emulsions. The molecular targets and pathways involved include the interaction with hydrophobic and hydrophilic regions of molecules, aiding in their solubilization and stabilization .
Comparison with Similar Compounds
- N-Dodecyl-beta-alanine
- N-Lauryl-beta-aminopropionic acid
- Sodium N-dodecyl-beta-alaninate
Comparison: 3-Dodecylaminopropionic acid is unique due to its specific structure, which provides excellent foaming and wetting properties. Compared to similar compounds, it offers better stability in hard water and under heat, making it more suitable for industrial applications .
Properties
IUPAC Name |
3-(dodecylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15(17)18/h16H,2-14H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDQNOLIADXSBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061709 | |
Record name | .beta.-Alanine, N-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-54-0 | |
Record name | 151L | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1462-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | beta-Alanine, N-dodecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl(carboxyethyl)amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | .beta.-Alanine, N-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | .beta.-Alanine, N-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-dodecylaminopropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LAURAMINOPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LXZ94F0T2 | |
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